Methyl 3-chloroisoquinoline-6-carboxylate: A Technical Guide for Chemical Synthesis and Drug Discovery
Methyl 3-chloroisoquinoline-6-carboxylate: A Technical Guide for Chemical Synthesis and Drug Discovery
This technical guide provides a comprehensive overview of Methyl 3-chloroisoquinoline-6-carboxylate (CAS No. 1416713-88-6), a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical architecture, potential synthetic pathways, and prospective applications, particularly within medicinal chemistry, grounded in the established significance of the isoquinoline scaffold.
Introduction: The Strategic Importance of the Isoquinoline Core
The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] These bicyclic heteroaromatic molecules, consisting of a benzene ring fused to a pyridine ring, are integral to numerous natural alkaloids and synthetic drugs, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The inherent structural features of the isoquinoline nucleus allow for diverse functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1][2] The subject of this guide, Methyl 3-chloroisoquinoline-6-carboxylate, incorporates key functional groups—a chlorine atom at the 3-position and a methyl carboxylate group at the 6-position—that offer versatile handles for further chemical modification and present unique opportunities for drug design.
Molecular Profile and Physicochemical Properties
Methyl 3-chloroisoquinoline-6-carboxylate is a distinct organic molecule with the chemical formula C₁₁H₈ClNO₂.[5] Its structure is characterized by the core isoquinoline ring system, substituted with a chlorine atom and a methyl ester group.
| Property | Value | Source |
| CAS Number | 1416713-88-6 | [5][6] |
| Molecular Formula | C₁₁H₈ClNO₂ | [5] |
| Molecular Weight | 221.64 g/mol | [5] |
| IUPAC Name | methyl 3-chloroisoquinoline-6-carboxylate | [5] |
| SMILES | COC(=O)C1=CC2=CC(=NC=C2C=C1)Cl | [5] |
| Appearance | Yellow powder | [7] |
Prospective Synthetic Strategies
While a specific, documented synthesis for Methyl 3-chloroisoquinoline-6-carboxylate is not prevalent in the surveyed literature, its structure suggests several plausible synthetic routes based on established isoquinoline synthesis methodologies.[8] The choice of a particular synthetic pathway would depend on the availability of starting materials, desired scale, and tolerance to various reaction conditions.
Conceptual Synthetic Workflow
A logical approach to the synthesis would involve the construction of the isoquinoline core followed by functional group manipulation, or a convergent approach where a pre-functionalized precursor is cyclized. A hypothetical retro-synthetic analysis is presented below.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Experimental Protocol (Hypothetical)
This protocol is a conceptualization based on the Bischler-Napieralski reaction followed by oxidation and functional group modification.
Step 1: Synthesis of N-(4-carboxy-phenethyl)-2-chloroacetamide
-
To a solution of 3-(4-aminophenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate the N-(4-carboxy-phenethyl)-2-chloroacetamide intermediate.
Step 2: Cyclization to form a Dihydroisoquinoline Intermediate
-
Treat the intermediate from Step 1 with a dehydrating agent such as phosphorus pentoxide or polyphosphoric acid at elevated temperatures.
-
This will induce an intramolecular cyclization to form the corresponding dihydroisoquinoline.
Step 3: Aromatization to the Isoquinoline Core
-
The dihydroisoquinoline intermediate is then aromatized using an oxidizing agent like palladium on carbon (Pd/C) in a high-boiling solvent or with manganese dioxide (MnO₂).
Step 4: Esterification
-
The resulting 3-chloroisoquinoline-6-carboxylic acid is then esterified to the methyl ester.
-
This can be achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions (Fischer esterification).
Self-Validation: Each step of this proposed synthesis should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and purity of the intermediates and the final product.
Potential Applications in Drug Discovery
The structural motifs present in Methyl 3-chloroisoquinoline-6-carboxylate suggest its potential as a valuable building block in medicinal chemistry.
Kinase Inhibition
The isoquinoline scaffold is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, and the planar ring system can participate in π-stacking interactions within the ATP-binding pocket of kinases. The chloro-substituent can occupy hydrophobic pockets and potentially form halogen bonds, enhancing binding affinity. The methyl ester at the 6-position provides a point for further derivatization to explore structure-activity relationships (SAR) and improve pharmacokinetic properties.
Caption: Potential binding interactions in a kinase active site.
Anticancer and Antimicrobial Agents
Isoquinoline derivatives have shown promise as anticancer and antimicrobial agents.[1][2][9] The planar isoquinoline core can intercalate with DNA, and the substituents can be tailored to enhance this interaction or to inhibit key enzymes involved in cancer cell proliferation or microbial survival.[9] The chloro group, being an electron-withdrawing group, can modulate the electronic properties of the ring system, potentially influencing its biological activity.[10]
Fluorescent Probes
The inherent fluorescence of the isoquinoline core suggests that derivatives like Methyl 3-chloroisoquinoline-6-carboxylate could be explored as fluorescent probes for biological imaging or as scaffolds for developing biosensors.[11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 3-chloroisoquinoline-6-carboxylate is classified with the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 3-chloroisoquinoline-6-carboxylate represents a promising, yet underexplored, chemical entity. Its combination of a privileged isoquinoline scaffold with versatile chloro and methyl ester functional groups makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is scarce, this guide provides a solid foundation for researchers to embark on its synthesis and explore its potential in drug discovery and other scientific endeavors. The proposed synthetic strategies and potential applications are grounded in well-established principles of organic and medicinal chemistry, offering a roadmap for future investigations.
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